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Abstract
The 1,3-benzodithiolylium cation is a stable heterocyclic carbocation that has garnered

significant attention in organic synthesis due to its potent electrophilic character. Its stability,

conferred by the delocalization of the positive charge through the dithiolium ring system, allows

for its isolation as a salt, typically as a tetrafluoroborate. This guide provides an in-depth

analysis of the electrophilic nature of the 1,3-benzodithiolylium cation, detailing its reactivity

with a wide array of nucleophiles, providing quantitative data, outlining experimental protocols

for key transformations, and visualizing reaction mechanisms and workflows. This versatile

reagent serves as a valuable synthetic equivalent of a formyl cation, enabling the formation of

numerous carbon-carbon and carbon-heteroatom bonds.

Introduction
The 1,3-benzodithiolylium cation is a planar, aromatic heterocyclic system characterized by a

highly electrophilic carbon atom (C2) positioned between two sulfur atoms.[1] This inherent

electrophilicity makes it a potent reagent for a variety of chemical transformations. The positive

charge is effectively delocalized over the dithiolylium ring, contributing to its notable stability

and allowing for its storage and use as a salt, most commonly 1,3-benzodithiolylium
tetrafluoroborate.[1] Its utility in organic synthesis is broad, acting as a precursor for 2-
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substituted 1,3-benzodithiole derivatives, which are valuable intermediates in the synthesis of

complex molecules and protecting groups for hydroxyl functionalities.[1][2]

Synthesis and Stability
1,3-Benzodithiolylium salts are typically synthesized through two primary routes. The first

involves the treatment of 2-alkoxy- or 2-alkylthio-1,3-benzodithioles with a strong acid, such as

tetrafluoroboric acid, in acetic anhydride, which furnishes the salt in excellent yield.[3] A second

common and advantageous method is the hydride abstraction from the parent 1,3-

benzodithiole using a strong hydride abstractor like trityl tetrafluoroborate.[1]

The stability of the cation is a key feature, arising from the aromatic character of the dithiolylium

ring and the ability of the sulfur atoms to delocalize the positive charge. This stability is crucial

for its isolation and handling as a reagent.

Electrophilic Reactivity and Quantitative Data
The core of the 1,3-benzodithiolylium cation's utility lies in its reaction with a diverse range of

nucleophiles. The attack invariably occurs at the electrophilic C2 position, leading to the

formation of 2-substituted 1,3-benzodithiole derivatives.[1][3] The reactions are generally high-

yielding.

Reactions with Heteroatom Nucleophiles
The cation reacts readily with oxygen, nitrogen, and sulfur-centered nucleophiles.

O-Nucleophiles: Alcohols and water react efficiently to produce the corresponding 2-alkoxy-

and 2-hydroxy-1,3-benzodithioles.[1][3]

S-Nucleophiles: Thiols and hydrogen sulfide react to give 2-alkylthio- and 2-mercapto-1,3-

benzodithioles, respectively.[3]

N-Nucleophiles: Primary and secondary amines, as well as ammonia, react to form 2-amino-

1,3-benzodithiole derivatives.[3] Interestingly, reactions with certain tertiary amines like 1,8-

diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to the formation of dibenzotetrathiafulvalene.

[1]
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Reactions with Carbon Nucleophiles
The cation's ability to form C-C bonds is a cornerstone of its synthetic application.

Electron-Rich Aromatics: Compounds like N,N-dimethylaniline, indole, and pyrrole react to

yield the corresponding 2-aryl-1,3-benzodithioles.[3]

Active Methylene Compounds: Carbanions derived from active methylene compounds such

as malononitrile and ethyl cyanoacetate readily add to the C2 position.[3]

Organometallic Reagents: While specific data is limited, reactions with organomagnesium

(Grignard) and organolithium reagents are expected to proceed, though side reactions like

reduction can occur.[4]

Enamines & Aldehydes (Organocatalysis): A significant application is the enantioselective α-

alkylation of aldehydes. The reaction, proceeding through an enamine intermediate, provides

a formal pathway for the α-alkylation of an aldehyde by a carbenium ion.[1]

The following tables summarize the yields for various reactions, highlighting the broad

applicability of the 1,3-benzodithiolylium cation.
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Nucleophile
Category

Nucleophile
Example

Product Type Yield (%) Reference

O-Nucleophiles Isopentyl alcohol
2-Isopentyloxy-

1,3-benzodithiole
High [3]

Water
2-Hydroxy-1,3-

benzodithiole
High [3]

S-Nucleophiles Ethanethiol
2-Ethylthio-1,3-

benzodithiole
High [3]

N-Nucleophiles Aniline
2-Anilino-1,3-

benzodithiole
High [3]

Ammonia (via

(NH₄)₂CO₃)

Tris(1,3-

benzodithiol-2-

yl)amine

86 [3]

C-Nucleophiles Indole

2-(3-Indolyl)-1,3-

benzodithiolylium

salt

77 [5]

N,N-

Dimethylaniline

2-(p-

Dimethylaminoph

enyl)-1,3-

benzodithiole

High [3]

Malononitrile

2-

(Dicyanomethyle

ne)-1,3-

benzodithiole

High [3]

Sodium

borohydride

1,3-Benzodithiole

(Reduction)
90 [3]
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Organocatalyti
c α-Alkylation
Data

Aldehyde Catalyst Product Yield (%) ee (%)

Propanal

Polystyrene-

supported

catalyst

α-(1,3-

Benzodithiol-2-

yl)propanal

97 74

Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key reaction

mechanisms and a general experimental workflow.

General Reaction Mechanism: Nucleophilic Attack
The fundamental reaction involves the direct attack of a nucleophile on the electrophilic C2

carbon of the 1,3-benzodithiolylium cation.

Caption: General mechanism of nucleophilic attack on the C2 position.

Organocatalytic Enamine Pathway for α-Alkylation
The enantioselective α-alkylation of aldehydes proceeds through an enamine intermediate,

which acts as the nucleophile.
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Caption: Organocatalytic cycle for the α-alkylation of aldehydes.

General Experimental Workflow
A typical experimental procedure for reacting the cation with a nucleophile follows these

general steps.
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Caption: A generalized workflow for synthesis of 2-substituted-1,3-benzodithioles.

Experimental Protocols
The following are representative experimental protocols for the synthesis and reaction of 1,3-
benzodithiolylium tetrafluoroborate.

Protocol 1: Synthesis of 1,3-Benzodithiolylium
Tetrafluoroborate (1a)
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Method A: From 2-Isopentyloxy-1,3-benzodithiole

To a stirred solution of 2-isopentyloxy-1,3-benzodithiole (12.0 g, 50 mmol) in acetic

anhydride (50 ml), add 42% tetrafluoroboric acid (12.0 g, 60 mmol) dropwise at 0-5 °C.

Continue stirring for 1 hour at room temperature.

Add anhydrous ether (100 ml) to the reaction mixture to precipitate the salt.

Collect the precipitate by filtration, wash thoroughly with anhydrous ether, and dry in a

vacuum desiccator.

The yield of 1,3-benzodithiolylium tetrafluoroborate (1a) is typically excellent.[3]

Method B: From 1,3-Benzodithiole

Dissolve 1,3-benzodithiole in a suitable anhydrous solvent (e.g., acetonitrile).

Add an equimolar amount of trityl tetrafluoroborate.

Stir the reaction at room temperature until completion (monitor by TLC).

The product precipitates from the solution and can be collected by filtration.[1]

Protocol 2: Reaction with an N-Nucleophile - Synthesis
of 2-(3-Indolyl)-1,3-benzodithiolylium Tetrafluoroborate

A solution of 3-(1,3-benzodithiol-2-yl)indole (4a) (2.69 g, 10 mmol) and trityl tetrafluoroborate

(3.30 g, 10 mmol) in anhydrous acetonitrile (50 ml) is stirred at room temperature for 2 hours.

[5]

The resulting dark purple precipitate is collected by filtration.

The precipitate is washed with anhydrous ether and then recrystallized from acetonitrile-

ether to afford the product as dark purple needles.

Yield: 2.98 g (77%).[5]
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Protocol 3: Reaction with a C-H Acid - Synthesis of 2-(p-
Nitrophenyl)-1,3-benzodithiole

To a stirred suspension of 1,3-benzodithiolylium tetrafluoroborate (1a) (1.20 g, 5 mmol) in

anhydrous acetonitrile (20 ml), add p-nitrotoluene (0.69 g, 5 mmol).

Add triethylamine (1.5 ml) dropwise to the mixture at room temperature.

Stir the resulting dark red mixture for 2 hours at room temperature.

Pour the mixture into water and extract with chloroform.

Wash the organic layer with water, dry over anhydrous magnesium sulfate, and evaporate

the solvent.

The residue is chromatographed on a silica gel column with benzene as the eluent to give

the product.

Recrystallize from ethanol to afford yellow needles.

Protocol 4: Reduction with Sodium Borohydride
To a stirred suspension of 1,3-benzodithiolylium tetrafluoroborate (1a) (2.40 g, 10 mmol)

in tetrahydrofuran (30 ml), add sodium borohydride (0.76 g, 20 mmol) portion-wise at 0-5 °C.

[3]

Stir the mixture for 1 hour at room temperature.

Pour the reaction mixture into water and extract with ether.

Wash the ethereal extract with water, dry over anhydrous magnesium sulfate, and evaporate

the solvent.

The residue is distilled to give 1,3-benzodithiole.

Yield: 1.38 g (90%).[3]

Conclusion
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The 1,3-benzodithiolylium cation is a robust and highly effective electrophilic reagent in organic

synthesis. Its stability, ease of preparation, and predictable reactivity with a vast array of

nucleophiles make it an indispensable tool for constructing complex molecular architectures.

The ability to act as a formyl cation equivalent, particularly in organocatalyzed asymmetric

reactions, underscores its importance in modern synthetic strategies relevant to pharmaceutical

and materials science research. This guide has provided a comprehensive overview of its

electrophilic nature, supported by quantitative data, detailed protocols, and mechanistic

diagrams, to facilitate its application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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